4-Ethylcyclohexanone

Catalog No.
S749926
CAS No.
5441-51-0
M.F
C8H14O
M. Wt
126.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylcyclohexanone

CAS Number

5441-51-0

Product Name

4-Ethylcyclohexanone

IUPAC Name

4-ethylcyclohexan-1-one

Molecular Formula

C8H14O

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h7H,2-6H2,1H3

InChI Key

OKSDJGWHKXFVME-UHFFFAOYSA-N

SMILES

CCC1CCC(=O)CC1

Canonical SMILES

CCC1CCC(=O)CC1

Origin and Significance:

While the natural occurrence of 4-Ethylcyclohexanone is not well documented, it is primarily synthesized for use as a chemical intermediate in various organic syntheses []. Research into its specific applications is ongoing, but it holds potential as a fragrance component or precursor to other valuable chemicals [].


Molecular Structure Analysis

4-Ethylcyclohexanone possesses a cyclohexane ring, a six-membered carbon ring with a single ketone functional group (C=O) attached to the fourth carbon atom (hence the prefix "4-ethyl"). The ethyl group (CH₃CH₂) is bonded to the same carbon atom as the carbonyl group. This structure gives the molecule a balance between hydrophobic (water-fearing) and hydrophilic (water-loving) character, influencing its reactivity and solubility [].


Chemical Reactions Analysis

Synthesis:

A common method for synthesizing 4-Ethylcyclohexanone involves the alkylation of cyclohexanone with propionic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) [].

C₆H₁₀O (cyclohexanone) + CH₃CH₂COOH (propionic acid) -> C₈H₁₄O (4-Ethylcyclohexanone) + CO₂ + H₂O []


Physical And Chemical Properties Analysis

  • Melting Point: -34 °C []
  • Boiling Point: 170-172 °C []
  • Density: 0.87 g/cm³ []
  • Solubility: Soluble in organic solvents like ethanol, acetone, and dichloromethane. Slightly soluble in water [].
  • Stability: Relatively stable under normal storage conditions. Can react with strong acids or bases [].

Currently, there is no significant scientific research available on the specific mechanism of action of 4-Ethylcyclohexanone in biological systems.

  • Flammability: Flammable liquid. Flash point is 52 °C [].
  • Toxicity: Limited data available on its toxicity. However, as a ketone, it may irritate the skin, eyes, and respiratory system upon exposure [].
  • Reactivity: Can react exothermically with strong oxidizing agents [].

Safety Precautions:

  • Handle with appropriate personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.
  • Follow safe laboratory practices for handling flammable liquids.
  • Dispose of waste according to local regulations.

Organic Synthesis:

4-Ethylcyclohexanone serves as a valuable building block in various organic syntheses []. Its cyclic structure and ketone functional group make it a versatile intermediate for creating more complex molecules. Researchers utilize it in the synthesis of:

  • Fine chemicals: These are high-purity chemicals used in diverse applications, including pharmaceuticals, cosmetics, and agrochemicals [].
  • Pharmaceutical intermediates: These are compounds used in the production of drugs []. 4-Ethylcyclohexanone can be a key component in the synthesis of various drug molecules.

Analytical Chemistry:

Due to its well-defined properties, 4-Ethylcyclohexanone finds applications in analytical chemistry []. It can be used as:

  • Reference standard: This is a pure substance used to calibrate analytical instruments and ensure the accuracy of measurements [].
  • Solvent: In specific applications, 4-Ethylcyclohexanone can dissolve other compounds for analysis [].

XLogP3

1.9

Boiling Point

193.0 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

5441-51-0

Wikipedia

4-Ethylcyclohexanone

Dates

Modify: 2023-08-15
Kamata et al. Efficient stereo- and regioselective hydroxylation of alkanes catalysed by a bulky polyoxometalate. Nature Chemistry, doi: 10.1038/nchem.648, published online 2 May 2010 http://www.nature.com/nchem

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